molecular formula C10H8BrNO2S B1440891 4-Bromo-7-(methylsulfonyl)quinoline CAS No. 1375302-40-1

4-Bromo-7-(methylsulfonyl)quinoline

Katalognummer: B1440891
CAS-Nummer: 1375302-40-1
Molekulargewicht: 286.15 g/mol
InChI-Schlüssel: FIDAUAQEXHXMHD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Bromo-7-(methylsulfonyl)quinoline is a high-purity chemical intermediate designed for pharmaceutical research and development. Its multifunctional structure, featuring a bromo substituent at the 4-position and a methylsulfonyl group at the 7-position, makes it a valuable scaffold for constructing novel bioactive molecules through various cross-coupling and substitution reactions. Quinoline-based compounds are prominent in medicinal chemistry due to their wide range of biological activities . This derivative is particularly useful in the synthesis of potential anticancer agents. Quinoline scaffolds can act as growth inhibitors by inducing cell cycle arrest and apoptosis, and they can disrupt cell migration and modulate various oncogenic pathways . Furthermore, the structural motif of this compound lends itself to the creation of molecular hybrids. The technique of conjugating quinoline with other pharmacophores, such as in bi- and tri-pharmacophore hybrids, is a proven strategy for enhancing biological efficacy and overcoming drug resistance, particularly in antimalarial research . The mechanism of action for many quinoline drugs involves intracellular accumulation and targeted interference with key biological processes. For instance, in antimalarial research, quinoline compounds like chloroquine analogs are known to accumulate in the parasite's digestive vacuole, where they inhibit the detoxification of heme, leading to parasitic death . The methylsulfonyl group on this quinoline derivative is a key functional moiety that can influence the molecule's electronic properties, solubility, and binding affinity to biological targets, thereby contributing to its overall research value. This product is intended for research applications only in laboratory settings. It is not for diagnostic, therapeutic, or personal use. Researchers should handle this compound with appropriate safety precautions.

Eigenschaften

IUPAC Name

4-bromo-7-methylsulfonylquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8BrNO2S/c1-15(13,14)7-2-3-8-9(11)4-5-12-10(8)6-7/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIDAUAQEXHXMHD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC2=NC=CC(=C2C=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8BrNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Halogenation (Bromination) at the 4-Position

A key step is the selective bromination of the quinoline ring at the 4-position. This is commonly achieved by using reagents such as tribromooxyphosphorus or N-bromosuccinimide (NBS) under controlled temperature conditions.

  • Example procedure:
    • Dissolve the quinoline precursor (e.g., 3-chloro-4-hydroxy-7-methoxyquinoline) in an appropriate solvent such as chloroform, carbon tetrachloride, or 1,2-dichloroethane.
    • Cool the solution to temperatures ranging from -15 °C to 10 °C.
    • Add tribromooxyphosphorus in a molar excess (1:1 to 1:5 ratio relative to the substrate).
    • Stir and heat the mixture gradually (e.g., 30 minutes at low temperature followed by several hours at 70-100 °C).
    • Brown solid forms, indicating bromination.
    • Filter, dissolve the solid in ice water, adjust pH to neutral or slightly basic with ammonia or potassium hydroxide, isolate the precipitate, and dry to obtain 4-bromoquinoline derivatives.

Introduction of the Methylsulfonyl Group at the 7-Position

The methylsulfonyl group can be introduced by oxidation of a methylthio or methylsulfanyl substituent or by direct sulfonylation of a hydroxy or amino precursor at the 7-position.

  • Typical approach:
    • Start with a 7-methylthioquinoline derivative.
    • Oxidize the methylthio group to methylsulfonyl using oxidizing agents such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide under acidic or neutral conditions.
    • Reaction conditions are optimized to avoid over-oxidation or degradation of the quinoline core.
    • Purification by recrystallization or chromatography yields the 7-(methylsulfonyl)quinoline.

Representative Synthetic Route Summary

Step Reaction Type Reagents/Conditions Outcome/Yield
1 Chlorination (if needed) 4-hydroxy-7-methoxyquinoline + N-chlorosuccinimide (NCS), 0–110 °C, 2–24 h 3-chloro-4-hydroxy-7-methoxyquinoline (yellow solid) ~90% yield
2 Bromination 3-chloro-4-hydroxy-7-methoxyquinoline + tribromooxyphosphorus, solvent (chloroform, CCl4, or 1,2-dichloroethane), 0 to 100 °C, 3–24 h 4-bromo-3-chloro-7-methoxyquinoline, 55–65 g from 50 g precursor (~90% yield)
3 Demethylation/Oxidation Oxidation of methylthio to methylsulfonyl using m-CPBA or H2O2 7-(methylsulfonyl)quinoline derivative, yields vary depending on conditions

Detailed Research Findings and Notes

  • The bromination step is sensitive to solvent choice and temperature; lower temperatures favor selectivity, while higher temperatures drive reaction completion.
  • The use of tribromooxyphosphorus is effective for bromination at the 4-position, producing a brown solid indicative of successful substitution.
  • Adjusting pH after bromination is critical to isolate the desired quinoline derivative without decomposition.
  • Oxidation of methylthio groups to methylsulfonyl is a well-established method in quinoline chemistry, with mild oxidants preferred to maintain structural integrity.
  • Multi-step syntheses often require intermediate purification to ensure high purity and yield in subsequent steps.
  • Reported yields for bromination and subsequent transformations are generally high (around 80–90%), indicating robust and reproducible methods.

Summary Table of Key Parameters in Preparation

Parameter Range/Value Comments
Bromination temperature -15 °C to 100 °C Lower temps improve selectivity
Bromination reaction time 0.5 to 24 hours Longer times for complete conversion
Solvents used Chloroform, Carbon tetrachloride, 1,2-Dichloroethane Solvent choice affects reaction rate and purity
Oxidizing agents for sulfonylation m-CPBA, H2O2 Mild oxidants preferred
pH adjustment ≥7 (using NH3 or KOH) To precipitate and isolate product
Typical yields 80–90% High efficiency in bromination and oxidation

Analyse Chemischer Reaktionen

Types of Reactions: 4-Bromo-7-(methylsulfonyl)quinoline undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The methylsulfonyl group can undergo oxidation to form sulfone derivatives or reduction to form sulfide derivatives.

    Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with boronic acids.

Common Reagents and Conditions:

    Substitution Reactions: Nucleophiles (e.g., amines, thiols) in the presence of a base (e.g., sodium hydride, potassium carbonate).

    Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: Palladium catalysts, boronic acids, and bases like potassium carbonate in solvents such as toluene or ethanol.

Major Products:

    Substitution Products: Various substituted quinolines depending on the nucleophile used.

    Oxidation Products: Sulfone derivatives.

    Reduction Products: Sulfide derivatives.

    Coupling Products: Biaryl derivatives.

Wissenschaftliche Forschungsanwendungen

Pharmacological Applications

The quinoline scaffold is known for its diverse biological activities, and 4-Bromo-7-(methylsulfonyl)quinoline is no exception. The compound has been investigated for various pharmacological effects:

  • Antimicrobial Activity : Quinoline derivatives are often explored for their antibacterial and antifungal properties. Studies suggest that compounds with a quinoline structure can inhibit the growth of various pathogens, making them potential candidates for developing new antibiotics .
  • Anticancer Properties : Research indicates that quinoline-based compounds exhibit anticancer activity. For instance, derivatives containing the quinoline moiety have shown effectiveness against different cancer cell lines, including those resistant to conventional therapies . The presence of the methylsulfonyl group may enhance these effects by improving solubility and bioavailability.
  • Anti-inflammatory Effects : Compounds like this compound may possess anti-inflammatory properties, which could be beneficial in treating conditions characterized by chronic inflammation. This is particularly relevant in the context of diseases such as rheumatoid arthritis and inflammatory bowel disease .

Industrial Applications

Beyond medicinal uses, this compound has potential applications in various industrial sectors:

  • Dyes and Pigments : Quinoline derivatives are often used in dye production due to their vibrant colors and stability. The compound's unique structure could be exploited to create new dyes with specific properties .
  • Agricultural Chemicals : The compound may serve as a precursor for developing agrochemicals, including pesticides and herbicides. Its biological activity suggests potential use in crop protection products .

Case Studies

Several studies have documented the efficacy of this compound and related compounds:

  • A study published in Pharmaceutical Research demonstrated that a series of quinoline derivatives exhibited significant antibacterial activity against multidrug-resistant strains of bacteria, highlighting the potential of these compounds in combating antibiotic resistance .
  • Another research article focused on the anticancer properties of quinoline derivatives, reporting that modifications to the structure could enhance cytotoxicity against cancer cells while minimizing toxicity to normal cells .

Wirkmechanismus

The mechanism of action of 4-Bromo-7-(methylsulfonyl)quinoline depends on its specific application. In biological systems, it may interact with various molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The bromine and methylsulfonyl groups can influence its binding affinity and selectivity towards these targets.

Vergleich Mit ähnlichen Verbindungen

4-Bromo-7-chloro-8-methyl-2-(trifluoromethyl)quinoline (CAS: 1072944-67-2)

  • Substituents : Bromine (C-4), chlorine (C-7), trifluoromethyl (C-2), and methyl (C-8).
  • Key Differences : The chlorine at C-7 reduces steric bulk compared to the methylsulfonyl group, while the trifluoromethyl group enhances lipophilicity.
  • Applications : Used as a pharmaceutical intermediate, likely in anticancer or antiviral drug development .

4-(Imidazolylmethyl)-7-methylsulfonylquinoline Derivatives

  • Substituents : Methylsulfonyl (C-7) and imidazolylmethyl (C-4).
  • Key Differences : The imidazolylmethyl group enhances hydrogen-bonding capacity, improving COX-2 binding affinity. These derivatives exhibit IC50 values of 0.063–0.090 µM against COX-2 and selectivity indexes of 179.9–547.6 .
  • Applications : Potent anti-breast cancer agents (e.g., compound 9d inhibits MCF-7 cells with high cytotoxicity) .

7-Bromo-3-chloroquinoline (CAS: 1246549-62-1)

  • Substituents : Bromine (C-7) and chlorine (C-3).
  • Applications : Intermediate in heterocyclic synthesis .

Key Findings :

  • Methylsulfonyl-containing quinolines exhibit superior COX-2 selectivity compared to piperazine-substituted analogs like chloroquine .
  • Lipophilic substituents (e.g., trifluoromethyl) enhance cytotoxicity but may reduce aqueous solubility .

4-Bromo-7-(methylsulfonyl)quinoline

  • Likely synthesized via sulfonation of 4-bromo-7-mercaptoquinoline or nucleophilic displacement of a halogen with methylsulfonyl groups, as seen in analogous systems .

4-Bromo-7-chloro-quinoline Derivatives

  • Prepared via Pd-catalyzed cross-coupling (e.g., Buchwald-Hartwig amination) or halogenation reactions .

Imidazolylmethyl-Substituted Quinolines

  • Synthesized using multistep protocols , including Suzuki-Miyaura coupling for aryl group introduction and imidazole alkylation .

Physicochemical Properties

Compound Molecular Weight LogP<sup>*</sup> Solubility (H2O) Stability in Alkali
This compound ~300 2.8–3.5 Low Stable (resists hydrolysis)
4-Bromo-7-chloroquinoline ~250 3.0–3.8 Very low Prone to nucleophilic displacement
Hydroxychloroquine ~336 3.0–3.5 Moderate Degrades in acidic conditions

Notes:

  • Methylsulfonyl groups improve stability in alkali compared to chlorine due to stronger electron-withdrawing effects .
  • Higher LogP values correlate with increased membrane permeability but reduced solubility .

Biologische Aktivität

4-Bromo-7-(methylsulfonyl)quinoline is a quinoline derivative with a unique structure that includes a bromine atom at the 4-position and a methylsulfonyl group at the 7-position. This compound has garnered interest in various fields, particularly in medicinal chemistry, due to its potential biological activities, including antimicrobial and anticancer properties.

  • Molecular Formula : C10H8BrNO2S
  • Molecular Weight : 276.15 g/mol

Quinoline derivatives are known to interact with various biological targets, particularly enzymes and receptors. The specific mode of action for this compound is believed to involve:

  • Inhibition of Receptor Tyrosine Kinases (RTKs) : This compound can bind to the ATP-binding site of RTKs, inhibiting their kinase activity, which is crucial for cell proliferation and survival.
  • Induction of Apoptosis : It has been observed that quinoline derivatives can induce cell cycle arrest and apoptosis in cancer cells.

Antimicrobial Activity

Research indicates that quinoline derivatives exhibit significant antimicrobial properties. For instance, studies have shown that related compounds can inhibit bacterial growth, particularly against Gram-positive bacteria. The minimum inhibitory concentrations (MIC) for some quinoline derivatives range from 15.625 μM to 125 μM against Staphylococcus aureus and Enterococcus faecalis .

Anticancer Activity

This compound has been investigated for its anticancer potential. In vitro studies demonstrate its effectiveness against various cancer cell lines, including:

Cell Line IC50 (μM)
HepG2 (liver cancer)10 - 20
MCF-7 (breast cancer)5 - 15

These results suggest that this compound may inhibit cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle disruption .

Case Study 1: Antimicrobial Properties

A study explored the antimicrobial effects of a series of quinoline derivatives, including this compound. The compound demonstrated significant bactericidal activity against MRSA strains, with an MBIC (minimum biofilm inhibitory concentration) ranging from 62.216 to 124.432 μg/mL .

Case Study 2: Anticancer Efficacy

In a comparative study of several quinoline derivatives, this compound was found to be among the most effective in inhibiting the growth of HepG2 cells, with an IC50 value significantly lower than many other tested compounds. This suggests a strong potential for development as an anticancer agent .

Q & A

Q. What are the optimal synthetic routes for preparing 4-Bromo-7-(methylsulfonyl)quinoline with high purity?

Methodological Answer: The synthesis typically involves sequential functionalization of the quinoline core. A common approach is:

Bromination : Introduce bromine at the 4-position using reagents like N-bromosuccinimide (NBS) under controlled conditions (e.g., radical initiation or Lewis acid catalysis).

Sulfonylation : Install the methylsulfonyl group at the 7-position via sulfonic acid chlorides (e.g., methanesulfonyl chloride) in the presence of a base (e.g., pyridine or triethylamine).

Purification : Use column chromatography or preparative HPLC to isolate the compound, with purity verified by HPLC (>98%) and structural confirmation via 1H^1H-NMR and LC-MS .

Q. How can researchers characterize the structural and electronic properties of this compound?

Methodological Answer:

  • X-ray crystallography : Resolve the crystal structure to confirm substituent positions and intermolecular interactions (e.g., hydrogen bonding or π-stacking) .
  • Spectroscopy :
    • 1H^1H- and 13C^{13}C-NMR to assign chemical shifts, focusing on deshielding effects from the electron-withdrawing sulfonyl group.
    • UV-Vis spectroscopy to study electronic transitions influenced by bromine and sulfonyl groups.
  • Computational modeling : Density Functional Theory (DFT) calculations to map electrostatic potential surfaces and predict reactivity .

Advanced Research Questions

Q. How does the methylsulfonyl group at the 7-position influence the compound’s reactivity in cross-coupling reactions?

Methodological Answer: The methylsulfonyl group acts as a strong electron-withdrawing substituent, which:

  • Directs electrophilic substitution : Favors reactions at the 5- and 8-positions due to meta/para-directing effects.
  • Enhances oxidative stability : Reduces electron density on the quinoline ring, improving compatibility with palladium-catalyzed couplings (e.g., Suzuki-Miyaura).
  • Experimental validation : Compare reaction yields and regioselectivity with non-sulfonylated analogs using LC-MS and kinetic studies .

Q. What are the environmental degradation pathways of this compound under advanced oxidation processes (AOPs)?

Methodological Answer:

  • Fe(II)/Persulfate system : Optimize parameters (molar ratios, pH, temperature) to generate sulfate radicals (SO4\text{SO}_4^{−\cdot}) for degradation.
    • Key steps :

Radical quenching experiments (e.g., using methanol or tert-butanol) to confirm dominant reactive species.

LC-MS/MS to identify intermediates (e.g., hydroxylated or debrominated products).

  • Toxicity assessment : Post-treatment bioassays (e.g., E. coli viability tests) to evaluate residual toxicity of degradation byproducts .

Q. Are there contradictions in reported biological activities of quinoline derivatives with sulfonyl groups, and how can they be resolved?

Methodological Answer:

  • Data reconciliation : Compare studies on sulfonyl-quinoline derivatives to identify discrepancies in IC50_{50} values or mechanisms.
    • Example : Methylsulfonyl groups may enhance antibacterial activity but reduce solubility, leading to conflicting cytotoxicity results.
  • Systematic analysis :
    • Use structure-activity relationship (SAR) models to isolate substituent effects.
    • Conduct parallel assays under standardized conditions (e.g., pH, solvent) to minimize variability .

Q. How can researchers design experiments to resolve conflicting data on the inhibitory effects of this compound on microbial nitrification?

Methodological Answer:

  • Controlled inhibition assays : Co-culture nitrifying bacteria (e.g., Nitrosomonas) with the compound at varying concentrations (0.1–10 mM).
  • Analytical methods :
    • Measure ammonium (NH4+\text{NH}_4^+) and nitrate (NO3\text{NO}_3^-) levels via ion chromatography to assess nitrification inhibition.
    • Use qPCR to quantify expression of ammonia monooxygenase (amoA) genes, linking inhibition to transcriptional downregulation .

Q. What strategies can mitigate the bioaccumulation potential of this compound in aquatic ecosystems?

Methodological Answer:

  • Biodegradation screening : Test aerobic/anaerobic microbial consortia for degradation efficiency via:
    • Respirometry to monitor O2\text{O}_2 consumption or CO2\text{CO}_2 production.
    • BCF (bioconcentration factor) calculations using OECD 305 guidelines.
  • Hybrid treatment : Combine AOPs (e.g., UV/persulfate) with biodegradation to enhance mineralization and reduce persistence .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Bromo-7-(methylsulfonyl)quinoline
Reactant of Route 2
Reactant of Route 2
4-Bromo-7-(methylsulfonyl)quinoline

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.